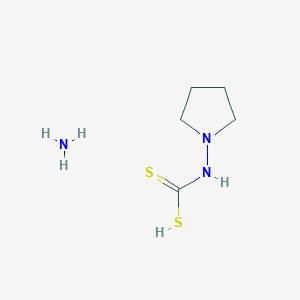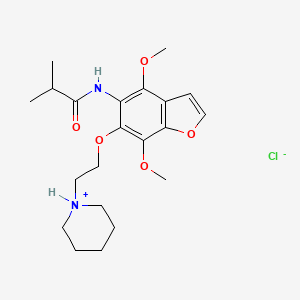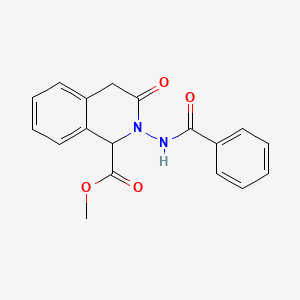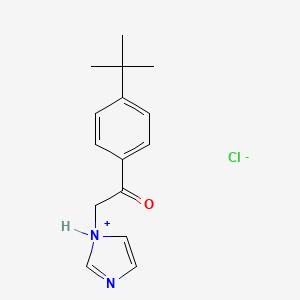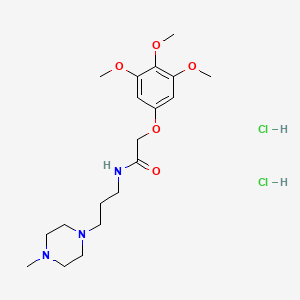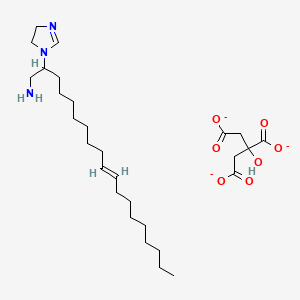
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that combines an imidazole derivative with a long-chain aliphatic amine and a tricarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Attachment of the long-chain aliphatic amine: The imidazole derivative is then reacted with a long-chain aliphatic amine under basic conditions to form the desired product.
Introduction of the tricarboxylate moiety: The final step involves the esterification of the amine with 2-hydroxypropane-1,2,3-tricarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aliphatic chain.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine
The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the long-chain aliphatic amine can interact with lipid membranes, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4,5-dihydroimidazol-1-yl)octadec-9-en-1-amine: Similar structure but with a shorter aliphatic chain.
2-(4,5-dihydroimidazol-1-yl)nonadecane-1-amine: Lacks the double bond in the aliphatic chain.
2-hydroxypropane-1,2,3-tricarboxylate derivatives: Compounds with variations in the tricarboxylate moiety.
Uniqueness
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of an imidazole ring, a long-chain aliphatic amine, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H48N3O7-3 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H43N3.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(20-23)25-19-18-24-21-25;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-10,21-22H,2-8,11-20,23H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b10-9+; |
InChI Key |
BPNKXUHKPSFBJA-RRABGKBLSA-K |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


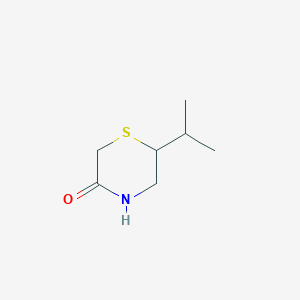
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
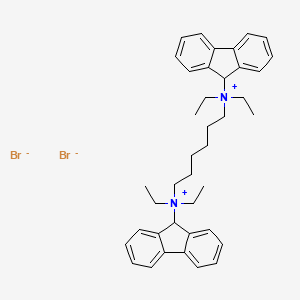
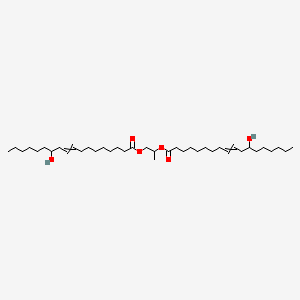
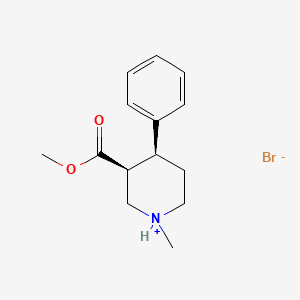
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
